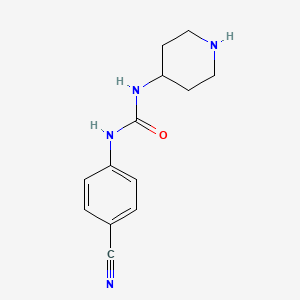

1-(4-Cyanophenyl)-3-piperidin-4-ylurea

Description

Properties

IUPAC Name |

1-(4-cyanophenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12/h1-4,12,15H,5-8H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRWDSXWDSGVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1-(4-Cyanophenyl)-3-piperidin-4-ylurea has several notable applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules, enabling the development of novel chemical entities.

Biology

- Biochemical Probe: It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine

- Therapeutic Properties: The compound shows promise in drug development, particularly as an inhibitor in cancer therapies targeting the phosphatidylinositol 3-kinase (PI3K) pathway. Studies have demonstrated its efficacy in human tumor xenograft models, indicating activity against various cancers, including glioblastoma and prostate cancer .

Industry

- Specialty Chemicals: Utilized in the synthesis of specialty chemicals and materials, contributing to advancements in materials science.

Case Study 1: Cancer Treatment

Research has shown that compounds similar to this compound exhibit significant anti-tumor activity in preclinical models. For instance, studies involving human tumor xenograft models have demonstrated effectiveness against prostate (PC3) and glioblastoma (U87) cancers . These findings highlight the compound's potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition

In vitro studies have explored the compound's role as an inhibitor of PI3K enzymes, which are crucial for cell signaling pathways involved in growth and proliferation. The inhibition of these pathways can lead to reduced tumor growth and improved therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

In contrast, the piperidine moiety in this compound likely improves solubility and blood-brain barrier penetration compared to purely aromatic analogues like 6a or CAS 107676-58-4 . Hybrid Structures: Glasdegib maleate incorporates a benzoimidazole ring and piperidine, which broadens its therapeutic profile compared to simpler ureas .

Synthetic Feasibility

- Substituted phenylureas (e.g., 6a , 6m ) are synthesized in high yields (>80%) via straightforward coupling reactions . However, introducing heterocycles (e.g., piperidine) may require multi-step protocols, as seen in glasdegib’s synthesis .

Pharmacokinetic Considerations

- Piperidine-containing derivatives generally exhibit improved pharmacokinetic properties. For example, glasdegib’s piperidine-benzoimidazole core contributes to its oral bioavailability and prolonged half-life , whereas CAS 107676-58-4 (lacking piperidine) is less optimized for drug delivery .

Biological Target Specificity The cyanophenyl-urea scaffold is prevalent in kinase inhibitors. The addition of a piperidine ring (as in the target compound) or pyridine (as in L64 ) may fine-tune selectivity for specific kinases, such as PI3K or mTOR .

Preparation Methods

Urea Intermediate Formation

The foundational approach involves reacting 4-aminopyridine with 4-cyanophenyl isocyanate to form 1-(4-cyanophenyl)-3-(pyridin-4-yl)urea. This step mirrors the synthesis of 1-phenyl-3-piperidin-4-ylurea, where 4-aminopyridine reacts with phenyl isocyanate in benzene at 40°C for one hour. The reaction proceeds via nucleophilic attack of the pyridine amine on the isocyanate carbonyl, yielding a crystalline urea intermediate.

Key Reaction Conditions :

-

Solvent : Benzene or toluene (for improved safety profile).

-

Temperature : 40–50°C.

-

Stoichiometry : 1:1 molar ratio of amine to isocyanate.

The intermediate is typically isolated via filtration due to its low solubility in non-polar solvents.

Catalytic Hydrogenation of Pyridine to Piperidine

The pyridine ring in the urea intermediate is hydrogenated to piperidine using palladium on charcoal (Pd/C) under hydrogen pressure. In the analogous synthesis of 1-phenyl-3-piperidin-4-ylurea, 5 g of the pyridyl-urea intermediate is hydrogenated in 80 mL acetic acid with 5 g 10% Pd/C at 70°C and 2.7 atm hydrogen for 48 hours. The nitrile group remains intact under these conditions, as Pd/C selectively reduces aromatic rings without affecting cyano functionalities.

Optimization Considerations :

-

Catalyst Loading : 10–20 wt% Pd/C relative to substrate.

-

Acid Additive : Acetic acid enhances proton availability for imine intermediate stabilization.

-

Reaction Time : Extended durations (24–48 hours) ensure complete reduction.

Post-hydrogenation, the product is extracted with methylene chloride and recrystallized from acetone, achieving yields >80%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Q & A

Q. What are the key structural features of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea, and how do they influence its reactivity?

The compound contains a urea core (-NH-CO-NH-) bridging a 4-cyanophenyl group and a piperidin-4-yl moiety. The cyanophenyl group enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic reactions, while the piperidine ring introduces conformational flexibility and hydrogen-bonding potential. Structural characterization via NMR and X-ray crystallography confirms these features, which are critical for interactions with biological targets like enzymes or receptors .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves a two-step process:

- Step 1 : Condensation of 4-cyanophenyl isocyanate with piperidin-4-amine under anhydrous conditions (e.g., in dichloromethane at 0–5°C).

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity. Yield optimization requires strict control of stoichiometry and temperature to minimize byproducts like bis-urea derivatives .

Q. How is the compound characterized for purity and stability in experimental settings?

Analytical methods include:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity.

- Mass Spectrometry (ESI-MS) : To confirm molecular weight ([M+H]+ expected at ~284.3 Da).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C). Stability studies in DMSO (at −20°C) show no degradation over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Contradictions in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) affecting redox-sensitive targets.

- Cell Line Differences : Genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP3A4) altering metabolic activation. Methodological Solutions :

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and include negative controls (e.g., urea derivatives without the cyanophenyl group) .

Q. What experimental design strategies optimize the compound’s selectivity for target proteins?

To minimize off-target effects:

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the piperidine ring (e.g., methyl vs. hydroxy groups) to probe steric/electronic effects.

- Computational Docking : Use Schrödinger’s Glide to predict binding poses against homology models of related receptors (e.g., GPCRs vs. kinases).

- Competitive Binding Assays : Employ fluorescent probes (e.g., TAMRA-labeled ATP analogs) to quantify displacement efficiency .

Q. How can researchers investigate the compound’s pharmacokinetic (PK) profile in preclinical models?

Key methodologies include:

- In Vivo PK Studies : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodents, with plasma sampling over 24h. Analyze via LC-MS/MS to calculate AUC, Cmax, and half-life.

- Tissue Distribution : Radiolabel the compound (e.g., with 14C) and quantify accumulation in target organs (e.g., brain, liver).

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Co-solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Solubilize the compound in phosphate buffer (pH 7.4) with 0.01% Tween-80.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Data Analysis and Theoretical Frameworks

Q. How can computational models predict the compound’s interaction with novel targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to homology models of understudied receptors (e.g., orphan GPCRs) using AMBER or GROMACS.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for mutations in the target’s active site.

- Machine Learning : Train random forest models on ChEMBL data to predict off-target liabilities .

Q. What statistical approaches validate reproducibility in dose-response studies?

Q. How does the compound’s mechanism align with existing pharmacological theories?

The urea moiety’s hydrogen-bonding capacity supports its role as a kinase inhibitor (e.g., mimicking ATP’s adenine interactions). This aligns with the "molecular mimicry" theory in drug design. However, its cyanophenyl group may introduce unconventional binding modes, necessitating updates to structure-based pharmacophore models .

Contradictory Evidence and Resolution

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in cancer vs. normal cells?

Discrepancies may stem from:

- Redox Microenvironments : Cancer cells’ elevated glutathione levels may reduce the compound’s pro-oxidant effects.

- ABC Transporter Expression : Overexpression of P-glycoprotein in resistant cell lines reduces intracellular accumulation.

Resolution : Conduct ROS quantification (using DCFH-DA probes) and ABC transporter inhibition assays (e.g., with verapamil) .

Q. Why do some studies report agonist activity while others observe antagonism for the same receptor?

This "functional selectivity" may arise from:

- Receptor Conformational States : Biased signaling via G-protein vs. β-arrestin pathways.

- Allosteric Modulation : The compound may bind allosteric sites, altering orthosteric ligand efficacy.

Methodological Clarification : Use BRET-based assays to dissect signaling pathways and compare results with radioligand binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.